

abacavir lamivudine fixed-dose combination bioequivalence

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Compound Focus: Abacavir Sulfate

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Bioequivalence & Food Effect Data

The table below summarizes key bioequivalence findings for abacavir and lamivudine in different FDCs, based on a randomized controlled trial and population pharmacokinetic modeling [1] [2] [3].

Drug / FDC	Comparison	Key Bioequivalence Parameters (Geometric Mean Ratio, 90% CI)	Effect of Food	Dosing Recommendation
Abacavir (in ABC/3TC/DTG FDC) [1] [2]	FDC vs. separate tablets	Met pre-defined BE criteria (90% CI within 0.8-1.25)	↓ Cmax by 23% with high-fat meal; AUC unaffected [2]	Without regard to meals [1]
Lamivudine (in ABC/3TC/DTG FDC) [1] [2]	FDC vs. separate tablets	Met pre-defined BE criteria (90% CI within 0.8-1.25)	No clinically significant differences in	Without regard to meals [1]

Drug / FDC	Comparison	Key Bioequivalence Parameters (Geometric Mean Ratio, 90% CI)	Effect of Food	Dosing Recommendation
			exposure [1]	
Abacavir/Lamivudine (Epzicom) [4]	FDC vs. individual components	Demonstrated bioequivalence to individual abacavir (600 mg) and lamivudine (300 mg) [4]	↓ Cmax by 26% ; AUC unaffected; can delay Tmax [4]	With or without food [4]
Abacavir/Lamivudine/Dolutegravir (Pediatric FDC) [3]	New dispersible tablet/tablet FDC vs. historical models	Population PK model predicted exposures within target ranges across pediatric weight bands (≥6 to <40 kg)	Analysis supported dosing without regard to meals	Without regard to meals [3]

Experimental Protocols for Key Studies

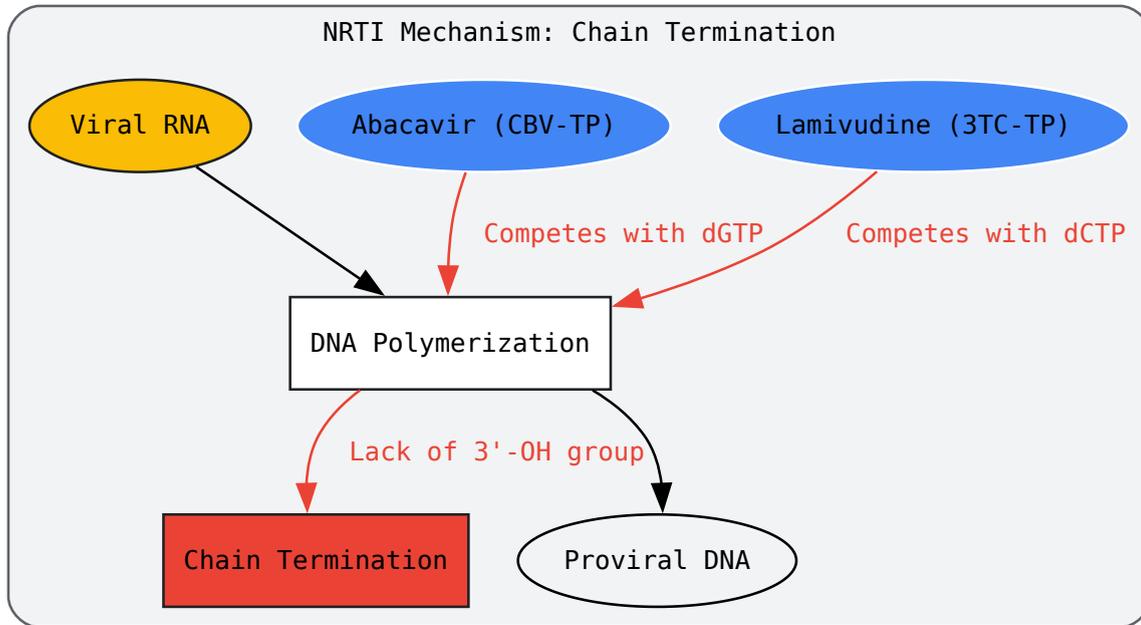
To evaluate the bioequivalence and food effect data, understanding the underlying study methodologies is crucial.

- **Bioequivalence Study of Dolutegravir/Abacavir/Lamivudine FDC** [1] [2]
 - **Study Design:** A single-dose, open-label, randomized, two-period crossover study in **66 healthy adults** under fasted conditions.
 - **Interventions:**
 - **Treatment A:** A single fixed-dose combination tablet containing dolutegravir 50 mg, abacavir 600 mg, and lamivudine 300 mg.

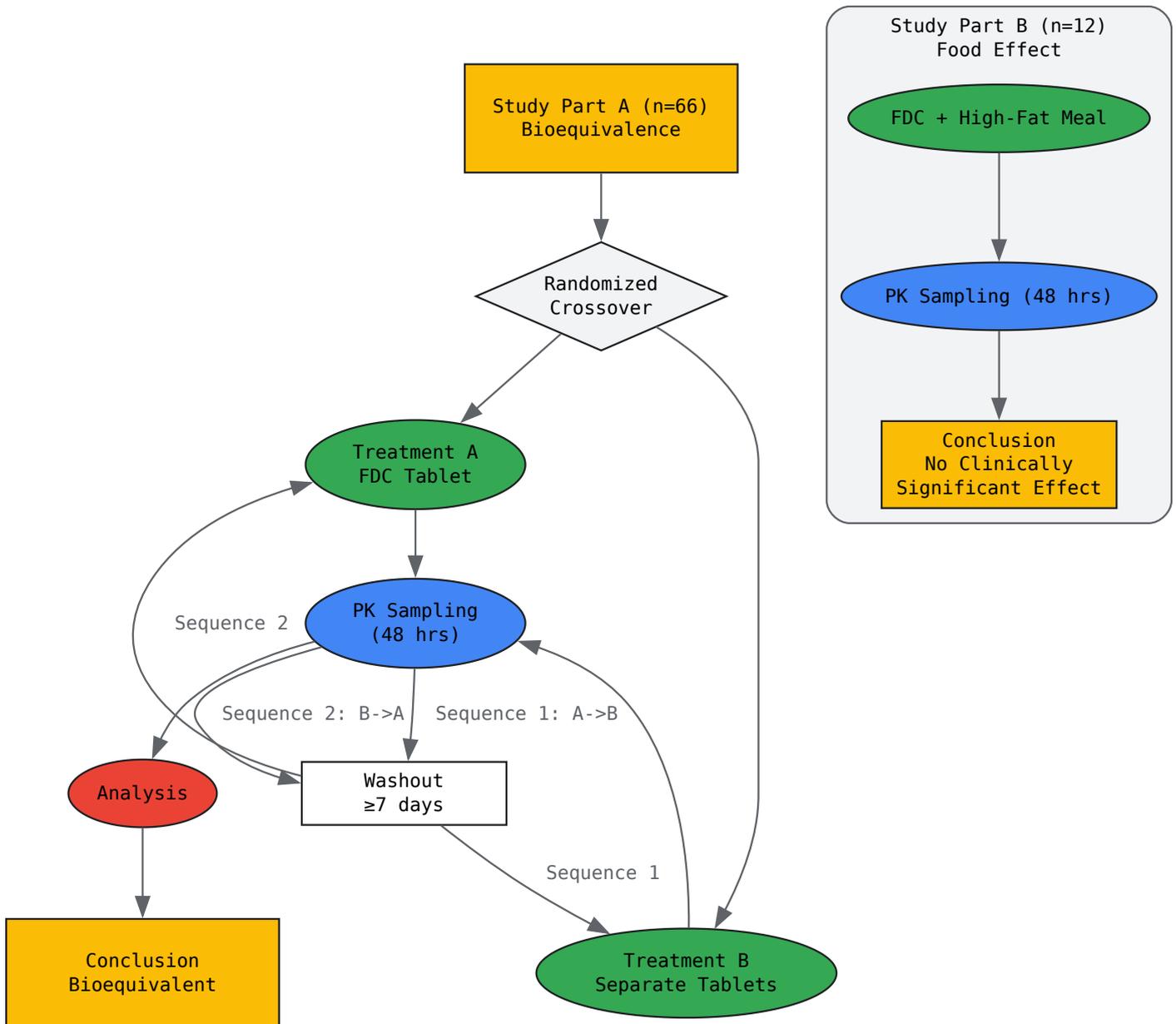
- **Treatment B:** Coadministered single tablets of dolutegravir 50 mg and abacavir/lamivudine (600 mg/300 mg).
 - **PK Assessment:** Serial blood samples for pharmacokinetic analysis were collected over 48 hours post-dose.
 - **Statistical Analysis:** Bioequivalence was assessed by comparing the ratio of geometric least squares means for AUC and Cmax for each drug. The 90% confidence intervals were required to fall within the 0.80-1.25 range.
- **Food Effect Assessment [1] [2]**
 - **Study Design:** A subset of **12 subjects** from the main study received a single dose of the dolutegravir/abacavir/lamivudine FDC tablet with a high-fat meal.
 - **Intervention:** The meal was estimated at 869 calories with 53% fat, compliant with FDA recommendations.
 - **PK Assessment:** Serial PK sampling was again performed over 48 hours.
 - **Analysis:** The resulting exposures (AUC and Cmax) were compared to the fasted-state data from the main study to determine the food effect.
- **Pediatric Population Pharmacokinetic Analysis [3]**
 - **Study Design:** Phase I/II, open-label study (**IMPAACT 2019**) in children with HIV-1.
 - **Method:** Previously established pediatric population PK (PopPK) models for each drug were externally validated against new data from children receiving the new FDC (dispersible and tablet). The models were used to simulate drug exposures across WHO weight bands without re-estimating parameters.
 - **Endpoint:** The predicted exposures were compared to pre-defined target ranges derived from adult and pediatric data to confirm appropriate dosing.

Pharmacological Pathway and Study Workflow

For further clarity, here are diagrams illustrating the mechanism of action of the drugs and the workflow of the key bioequivalence study.



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The data demonstrates that the fixed-dose combinations of abacavir and lamivudine are well-established and provide a reliable, convenient dosing option for both adults and children.

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